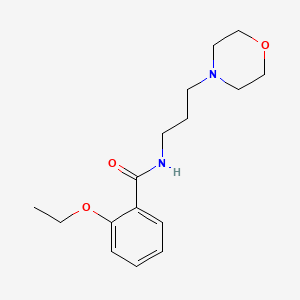
o-Ethoxy-N-(3-morpholinopropyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Ethoxy-N-(3-morpholinopropyl)benzamide, also known as this compound, is a useful research compound. Its molecular formula is C16H24N2O3 and its molecular weight is 292.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Properties
One of the most significant applications of O-Ethoxy-N-(3-morpholinopropyl)benzamide is its role as a potential inhibitor of B-cell lymphoma 3 (Bcl-3), a proto-oncogene involved in the modulation of NF-κB signaling pathways. Bcl-3 overexpression has been implicated in various cancers, including breast cancer and lymphomas. Studies have shown that compounds targeting Bcl-3 can inhibit tumor growth and metastasis. Specifically, this compound has been noted for its ability to suppress Bcl-3 activity, making it a candidate for therapeutic strategies aimed at preventing cancer progression and metastasis .
Anti-inflammatory Applications
This compound may also serve as a therapeutic agent in inflammatory diseases. Inhibition of p38 mitogen-activated protein kinases (MAPK) is crucial for treating conditions such as asthma and chronic obstructive pulmonary disease (COPD). The structural characteristics of this compound suggest that it could be developed into a drug that modulates these pathways, thus providing relief from inflammatory symptoms .
Enzyme Inhibition Studies
This compound can be utilized in enzyme inhibition studies, particularly in examining its effects on various kinases involved in cellular signaling pathways. Such studies are essential for understanding the compound's mechanism of action and potential interactions with other therapeutic agents.
Tumor Growth Inhibition
In experimental models, compounds similar to this compound have demonstrated significant efficacy in inhibiting tumor growth. For instance, studies involving breast cancer cell lines showed that these compounds could reduce tumor size significantly compared to controls .
Cytotoxicity Tests
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Preliminary results indicate that while the compound exhibits cytotoxic effects on cancer cells, it shows lower toxicity toward normal cells, which is a desirable feature for any anticancer agent .
Data Tables
The following tables summarize key findings from studies involving this compound:
Propiedades
Número CAS |
78109-88-3 |
|---|---|
Fórmula molecular |
C16H24N2O3 |
Peso molecular |
292.37 g/mol |
Nombre IUPAC |
2-ethoxy-N-(3-morpholin-4-ylpropyl)benzamide |
InChI |
InChI=1S/C16H24N2O3/c1-2-21-15-7-4-3-6-14(15)16(19)17-8-5-9-18-10-12-20-13-11-18/h3-4,6-7H,2,5,8-13H2,1H3,(H,17,19) |
Clave InChI |
YZBWJKXWVHZMER-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |
SMILES canónico |
CCOC1=CC=CC=C1C(=O)NCCCN2CCOCC2 |
Key on ui other cas no. |
78109-88-3 |
Sinónimos |
D 703 D-703 D703 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















